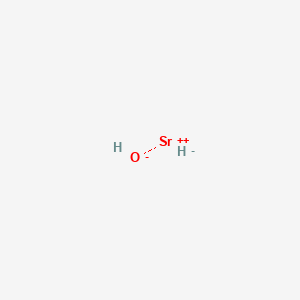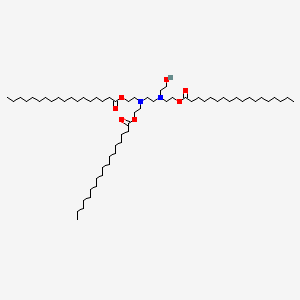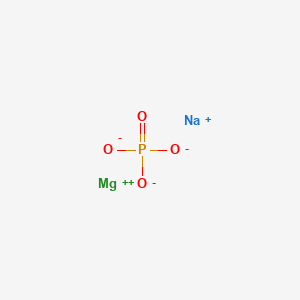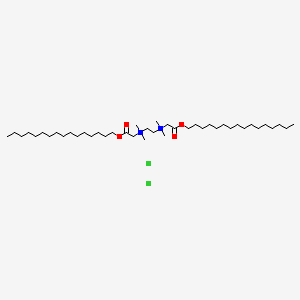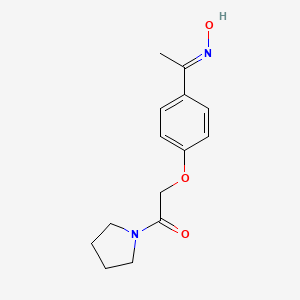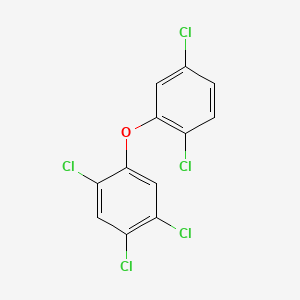
2,2',4,5,5'-Pentachlorodiphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,4,5,5’-Pentachlorodiphenyl ether is a chlorinated diphenyl ether, a class of compounds known for their stability and persistence in the environment. These compounds are often used in industrial applications due to their chemical properties, such as resistance to degradation and high thermal stability .
Métodos De Preparación
The synthesis of 2,2’,4,5,5’-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether. This process can be carried out using various chlorinating agents under controlled conditions to achieve the desired level of chlorination. Industrial production methods often involve the use of chlorinated solvents and catalysts to enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
2,2’,4,5,5’-Pentachlorodiphenyl ether undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using strong oxidizing agents, leading to the formation of hydroxylated products.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides, resulting in the dechlorination of the compound.
Substitution: Halogen substitution reactions can occur under specific conditions, where chlorine atoms are replaced by other functional groups.
Aplicaciones Científicas De Investigación
2,2’,4,5,5’-Pentachlorodiphenyl ether has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of chlorinated aromatic ethers in various chemical reactions.
Biology: Research on its metabolism and excretion in biological systems helps understand its environmental impact and potential health risks.
Medicine: Studies on its toxicological effects contribute to the development of safety guidelines for handling and exposure.
Industry: Its stability and resistance to degradation make it useful in the production of flame retardants and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,2’,4,5,5’-Pentachlorodiphenyl ether involves its interaction with biological membranes and enzymes. It can induce oxidative stress and disrupt cellular functions by interfering with enzyme activity and membrane integrity. The compound’s persistence in biological systems is due to its resistance to metabolic breakdown, leading to its accumulation in tissues .
Comparación Con Compuestos Similares
2,2’,4,5,5’-Pentachlorodiphenyl ether is compared with other chlorinated diphenyl ethers, such as:
- 2,2’,4,4’,5-Pentachlorodiphenyl ether
- 2,2’,4,4’,6-Pentachlorodiphenyl ether
These compounds share similar chemical structures but differ in the position and number of chlorine atoms. The unique arrangement of chlorine atoms in 2,2’,4,5,5’-Pentachlorodiphenyl ether contributes to its specific chemical and biological properties .
Propiedades
Número CAS |
131138-21-1 |
|---|---|
Fórmula molecular |
C12H5Cl5O |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
1,2,4-trichloro-5-(2,5-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-6-1-2-7(14)11(3-6)18-12-5-9(16)8(15)4-10(12)17/h1-5H |
Clave InChI |
MKIAKZAWONVRFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)OC2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[2-[Bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B13744588.png)

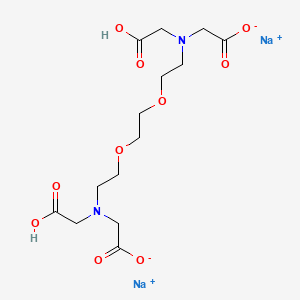
![3-cyclohexyl-N-[(E)-[3-(1H-imidazol-5-yl)propylhydrazinylidene]methyl]butanamide](/img/structure/B13744601.png)
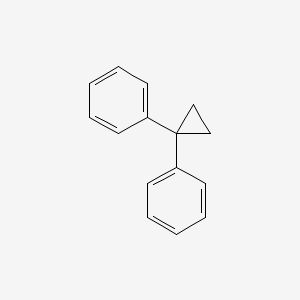
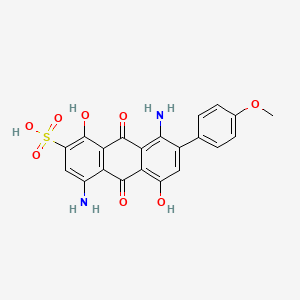
![3-ethyl-1-methyl-3H-pyrrolo[1,2-a]benzimidazole](/img/structure/B13744611.png)
